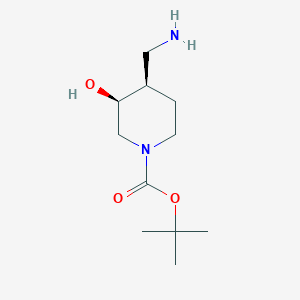
Ethyl 2-chloro-6-ethoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-6-ethoxynicotinate is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of nicotinic acid, featuring an ethyl ester group, a chloro substituent at the 2-position, and an ethoxy group at the 6-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-ethoxynicotinate can be synthesized through a multi-step process involving the chlorination and esterification of nicotinic acid derivatives. One common method involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride to form the ethyl ester . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-6-ethoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of reduced nicotinates.
Hydrolysis: Formation of 2-chloro-6-ethoxynicotinic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-6-ethoxynicotinate is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-6-ethoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparación Con Compuestos Similares
Ethyl 2-chloro-6-ethoxynicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl nicotinate: Lacks the chloro and ethoxy substituents, resulting in different chemical reactivity and biological activity.
2-Chloronicotinic acid: Lacks the ethyl ester and ethoxy groups, leading to different solubility and reactivity properties.
6-Ethoxynicotinic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
ethyl 2-chloro-6-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-14-8-6-5-7(9(11)12-8)10(13)15-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAQWUCWIAUKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-methoxybenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B6325715.png)





![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)


